bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate
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Overview
Description
Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate is an organoiodine compound known for its role as a cationic photoinitiator and photoacid generator. It is widely used in various chemical and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate typically involves the reaction of iodine with tert-butylbenzene derivatives. One common method includes the reaction of iodine with 2-tert-butylphenyl lithium, followed by the addition of 4-methylbenzenesulfonic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and peracids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized organic compounds like carboxylic acids and ketones .
Scientific Research Applications
Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can initiate polymerization reactions or catalyze the formation of acids, which in turn can drive various chemical processes . The molecular targets and pathways involved include the activation of specific functional groups and the formation of reactive species that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate: Another cationic photoinitiator with similar applications but different reactivity and solubility properties.
Bis(4-tert-butylphenyl)iodonium chloride: Used in similar applications but with different stability and reactivity characteristics.
Uniqueness
Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate is unique due to its specific combination of tert-butylphenyl groups and the 4-methylbenzenesulfonate counterion. This combination imparts distinct solubility, stability, and reactivity properties, making it suitable for specialized applications in photoinitiation and photoacid generation .
Properties
Molecular Formula |
C27H33IO3S |
---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-11-7-9-13-17(15)21-18-14-10-8-12-16(18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
FUYYTJIQJQBHRM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=CC=C1[I+]C2=CC=CC=C2C(C)(C)C |
Origin of Product |
United States |
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